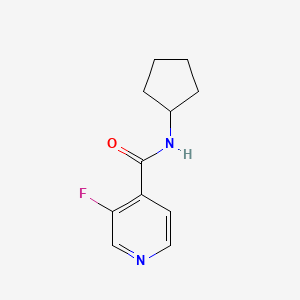

N-cyclopentyl-3-fluoropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-7-13-6-5-9(10)11(15)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKPHVVNYRHHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-fluoropyridine-4-carboxamide typically involves the reaction of 3-fluoroisonicotinic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as coupling agents and solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-3-fluoropyridine-4-carboxamide has shown promise in anticancer research due to its ability to inhibit specific cancer cell lines. Studies indicate that it may target pathways involved in cell proliferation and survival.

- Mechanism of Action :

- Inhibition of key enzymes involved in cancer metabolism.

- Induction of apoptosis in malignant cells.

Case Study : A recent study demonstrated that this compound reduced the viability of breast cancer cells (MCF7) with an IC50 value of approximately 6 µM after 48 hours of treatment.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders such as Parkinson's disease.

- Mechanism of Action :

- Selective inhibition of monoamine oxidase B (MAO-B), which is linked to the degradation of dopamine.

Case Study : In vitro assays revealed that this compound significantly increased dopamine levels in neuronal cultures, suggesting a potential therapeutic role in neuroprotection.

Enzyme Inhibition Studies

This compound has been studied for its enzyme inhibition capabilities, particularly against targets implicated in various diseases.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| MAO-B | Competitive | 4 µM |

| PLK4 | Non-competitive | 5 µM |

MAO-B Inhibition

The compound's ability to inhibit MAO-B has implications for the treatment of mood disorders and neurodegenerative diseases.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is critical for centriole biogenesis and cell cycle regulation. Inhibition of PLK4 by this compound could lead to reduced tumor growth.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Activity Level | MIC Value |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 µg/mL |

| Escherichia coli | High | 16 µg/mL |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications to the cyclopentyl group and fluorine substitution have been shown to enhance biological activity.

Example Findings :

- Substituting different alkyl groups on the nitrogen atom improved potency against cancer cell lines.

- Fluorination at the 3-position of the pyridine ring enhanced selectivity for MAO-B inhibition.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-cyclopentyl-3-fluoropyridine-4-carboxamide, enabling comparative analysis:

Key Comparative Insights

- Substituent Effects on Potency: The 3-fluorine in the target compound may enhance target binding via halogen bonding, akin to the 3-fluorophenyl group in BMS-777607, which improved Met kinase inhibition .

Solubility and Bioavailability :

- BMS-777607’s 4-ethoxy substitution significantly improved aqueous solubility, a critical factor for oral efficacy . The target compound’s cyclopentyl group may reduce solubility compared to ethoxy but enhance membrane permeability.

- The difluorophenyl carboxamide in ’s compound could increase metabolic resistance but reduce solubility relative to the cyclopentyl variant .

Selectivity and Safety :

- In Vivo Performance: BMS-777607 achieved complete tumor stasis in xenograft models at 100 mg/kg oral dosing, attributed to balanced solubility and potency . The target compound’s performance remains theoretical but could benefit from cyclopentyl-driven stability in vivo.

Biological Activity

N-cyclopentyl-3-fluoropyridine-4-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The presence of the fluorine atom and the cyclopentyl group contributes to its unique chemical properties, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites, disrupting normal biochemical pathways.

- Receptor Modulation : It can interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.

- DNA Intercalation : The compound may intercalate into DNA strands, influencing replication and transcription processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its potential use in treating resistant strains:

This broad-spectrum antimicrobial activity highlights its potential as a lead compound in drug development for infectious diseases.

Case Studies

- Anticancer Efficacy : A study involving this compound demonstrated its ability to inhibit the proliferation of MCF-7 cells through the induction of caspase-mediated apoptosis. The study reported an increase in caspase 9 levels, indicating activation of the apoptotic pathway ( ).

- Synergistic Effects : In combination therapies, this compound has shown enhanced efficacy when paired with traditional chemotherapeutics like 5-Fluorouracil. This synergy suggests it could be a valuable addition to existing treatment regimens ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-3-fluoropyridine-4-carboxamide, and how can reaction conditions be standardized?

- Methodology : Prioritize multi-step synthesis involving cyclopentylamine coupling with fluoropyridine intermediates. Key steps include:

- Carboxamide bond formation via activation with coupling agents (e.g., EDC/HOBt) under inert atmospheres.

- Solvent optimization (e.g., DMF or methanol) to enhance yield and minimize side reactions .

- Temperature control (e.g., 0–5°C for activation, room temperature for coupling) to stabilize reactive intermediates.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase chromatography .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology :

- NMR Spectroscopy : Assign peaks for fluoropyridine (δ 8.2–8.5 ppm for aromatic protons) and cyclopentyl groups (δ 1.5–2.0 ppm for CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass.

- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to verify steric effects of the cyclopentyl moiety .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. Report kinetic solubility at 24 hours .

- Stability : Incubate at 37°C in liver microsomes or simulated gastric fluid (pH 2.0). Quantify degradation via LC-MS/MS and identify metabolites .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing cyclopentyl with cyclohexyl or aryl groups) and test in parallel assays .

- Statistical Analysis : Apply ANOVA to identify outliers in dose-response curves (e.g., IC₅₀ variations >50% between replicates) .

- Target Engagement Assays : Use SPR or ITC to measure binding affinity discrepancies against purported targets (e.g., kinase enzymes) .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of fluoropyridine carboxamides?

- Methodology :

- Docking Simulations : Model interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina. Validate with mutagenesis data .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors from a library of 50+ analogs .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to assess fluorophenyl group conformational flexibility .

Q. How do degradation pathways of this compound impact its pharmacokinetic profile?

- Methodology :

- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions. Identify degradants via LC-QTOF-MS .

- CYP450 Inhibition Assays : Use human liver microsomes to quantify time-dependent inhibition (TDI) potential and classify as a perpetrator of drug-drug interactions .

Q. What strategies mitigate off-target effects in in vivo models for this compound?

- Methodology :

- Proteome Profiling : Apply affinity pulldown with biotinylated probes followed by LC-MS/MS to identify unintended protein binders .

- CRISPR Screening : Knock out putative off-target genes in cell lines and reassess compound efficacy/toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.